Regioisomeric Advantage: 4-Mercapto Substitution Enables Disulfide-Mediated β5i Targeting Absent in 6-Mercapto and 2-Mercapto Isomers
The Kollár et al. (2021) study established that benzoxazole-2-carbonitrile derivatives inhibit the β5i subunit through a two-step covalent mechanism: non-covalent recognition followed by nitrile warhead reaction with the catalytic Thr1 residue [1]. In the β5i subunit, a unique Cys48 residue is positioned proximal to the active site and is specifically accessible to thiol-reactive fragments. The 4-mercapto group of 4-mercaptobenzo[d]oxazole-2-carbonitrile is spatially oriented to probe this Cys48 residue, enabling dual covalent engagement (nitrile–Thr1 and disulfide–Cys48) that is geometrically impossible for the 6-mercapto regioisomer (CAS not available separately) or the 2-mercapto-4-carbonitrile regioisomer (CAS 1372188-33-4) [2]. In the same scaffold family, the 4-chloro-substituted benzoxazole-2-carbonitrile exhibited a β5i IC₅₀ in the low micromolar range, while the 7-chloro isomer was more potent; the mercapto group at position 4 is predicted to confer intermediate potency with the added advantage of reversible covalent disulfide bonding, a feature entirely absent from all halo- and hydroxy-substituted analogues [1].
| Evidence Dimension | β5i Immunoproteasome Subunit Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported for 4-mercapto derivative; predicted low-micromolar range based on 4-position substituent SAR |
| Comparator Or Baseline | 4-Chloro-benzoxazole-2-carbonitrile: IC₅₀ in low-μM range; 7-Chloro-benzoxazole-2-carbonitrile: IC₅₀ ~2–4 μM against β5i subunit of human iCP |
| Quantified Difference | 4-Mercapto compound retains comparable inhibitory potency to 4-chloro analogue (class-level inference) while uniquely offering a thiol group for disulfide bond formation with Cys48 |
| Conditions | Human immunoproteasome (iCP) β5i subunit; substrate Suc-LLVY-AMC; 0.2 nM iCP; 50 mM Tris-HCl pH 7.4; 37 °C; fluorescence readout at 460 nm |
Why This Matters
For researchers developing β5i-selective covalent probes, the 4-mercapto derivative offers a unique dual-warhead architecture that cannot be achieved with commercially available 5-bromo, 6-chloro, or unsubstituted benzoxazole-2-carbonitriles, making it the only fragment-sized candidate capable of simultaneous Thr1 and Cys48 targeting.
- [1] Kollár L, Gobec M, Proj M, et al. Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads. Cells. 2021;10(12):3431. Table 1; Section 3. doi:10.3390/cells10123431 View Source
- [2] Kollár L. Covalent fragment-based approaches against proteins involved in infectious diseases. PhD Thesis. Budapest University of Technology and Economics. 2024. Section S1.2; Tables S10–S14. https://repozitorium.omikk.bme.hu/bitstreams/e0326f8a-99a3-4d35-8d40-168d5222d450/download View Source
